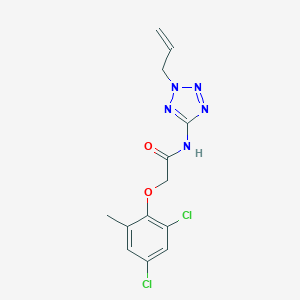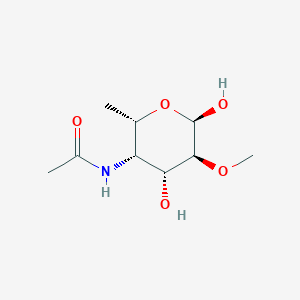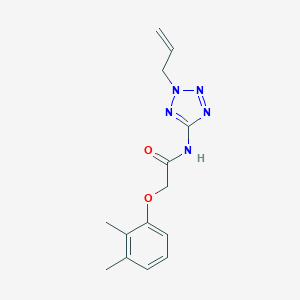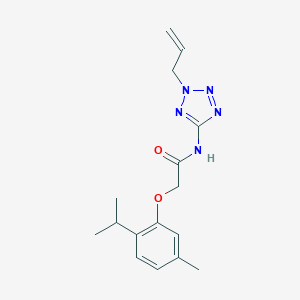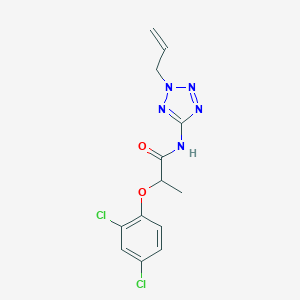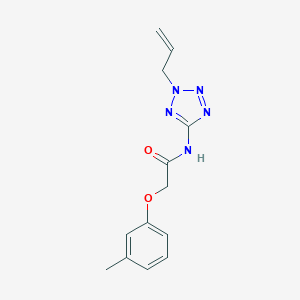
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide, also known as TAT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TAT is a tetrazole-based compound that has been synthesized using various methods, including the reaction of allyl bromide with 5-amino-1H-tetrazole, followed by the reaction with 3-methylphenoxyacetic acid.
Mécanisme D'action
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and bacterial growth. N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell division.
Effets Biochimiques Et Physiologiques
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokine production, and the inhibition of bacterial growth. N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has also been shown to have antioxidant properties, which may contribute to its anticancer and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide can also be easily modified to create analogs with improved properties. However, N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide, including the development of analogs with improved properties, the investigation of its potential use as an anti-cancer agent in combination with other drugs, and the exploration of its potential use as an antibacterial agent in vivo. Further studies are also needed to fully understand the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide and to identify potential off-target effects.
Méthodes De Synthèse
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide can be synthesized using various methods, including the reaction of allyl bromide with 5-amino-1H-tetrazole, followed by the reaction with 3-methylphenoxyacetic acid. This method involves the use of a solvent such as dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) to facilitate the reaction. The resulting product is then purified using column chromatography to obtain pure N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide.
Applications De Recherche Scientifique
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has been shown to have significant anticancer activity, with studies demonstrating its ability to induce apoptosis in cancer cells. N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has also been studied for its potential use as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines. In addition, N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has been studied for its potential use as an antibacterial agent, with studies showing its ability to inhibit the growth of various bacterial strains.
Propriétés
Nom du produit |
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide |
|---|---|
Formule moléculaire |
C13H15N5O2 |
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
2-(3-methylphenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C13H15N5O2/c1-3-7-18-16-13(15-17-18)14-12(19)9-20-11-6-4-5-10(2)8-11/h3-6,8H,1,7,9H2,2H3,(H,14,16,19) |
Clé InChI |
CIJSMNIWMZRDSQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=NN(N=N2)CC=C |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)NC2=NN(N=N2)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)

![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)

![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)
![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)

